
Molybdenum--platinum (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–platinum (2/1) is a compound that combines the unique properties of molybdenum and platinum. This compound is known for its exceptional catalytic properties, making it a valuable material in various industrial and scientific applications. The combination of molybdenum and platinum enhances the overall performance of the compound, particularly in catalytic processes such as hydrogen evolution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (2/1) can be synthesized using various methods. One common approach is the hydrothermal method, where molybdenum disulfide is decorated with platinum nanoparticles. This involves the deposition of platinum nanoparticles onto molybdenum disulfide nanosheets under hydrothermal conditions . Another method involves the electrochemical deposition of molybdenum oxide onto platinum surfaces, followed by reduction to form the desired compound .
Industrial Production Methods: In industrial settings, molybdenum–platinum (2/1) is often produced using a combination of spray and calcination methods. This involves spraying a solution containing molybdenum and platinum precursors onto a substrate, followed by calcination to form the final compound . This method ensures efficient loading of platinum onto the molybdenum substrate, resulting in a high-performance catalyst.
Chemical Reactions Analysis
Types of Reactions: Molybdenum–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activity.
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (2/1) include hydrogen peroxide, halogens, and other oxidizing agents . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure optimal performance.
Major Products Formed: The major products formed from reactions involving molybdenum–platinum (2/1) depend on the specific reaction conditions. For example, in hydrogen evolution reactions, the primary product is hydrogen gas . In oxidation reactions, the products may include various oxides of molybdenum and platinum .
Scientific Research Applications
Molybdenum–platinum (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are essential for producing hydrogen fuel . In biology and medicine, it is explored for its potential in developing anticancer drugs due to its unique interaction with biological molecules . In industry, it is used in sensors and other devices for detecting various chemicals .
Mechanism of Action
The mechanism of action of molybdenum–platinum (2/1) involves its catalytic properties. The compound facilitates the adsorption and desorption of hydrogen atoms, which is crucial for hydrogen evolution reactions . The interaction between molybdenum and platinum enhances the overall catalytic activity by providing additional active sites and improving charge transfer kinetics .
Comparison with Similar Compounds
Molybdenum–platinum (2/1) is unique compared to other similar compounds due to its enhanced catalytic properties. Similar compounds include molybdenum disulfide, molybdenum oxides, and other molybdenum-based catalysts . the addition of platinum significantly improves the performance of molybdenum–platinum (2/1), making it a superior catalyst for various applications .
Similar Compounds
- Molybdenum disulfide
- Molybdenum oxides
- Molybdenum selenides
- Molybdenum carbides
- Molybdenum phosphides
- Molybdenum borides
- Molybdenum nitrides
These compounds share some properties with molybdenum–platinum (2/1) but differ in their specific applications and performance characteristics .
Properties
CAS No. |
874460-18-1 |
|---|---|
Molecular Formula |
Mo2Pt |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
molybdenum;platinum |
InChI |
InChI=1S/2Mo.Pt |
InChI Key |
NQMSTBDTZVUDSR-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Mo].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
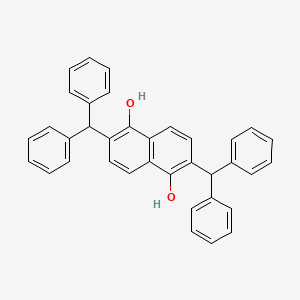
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
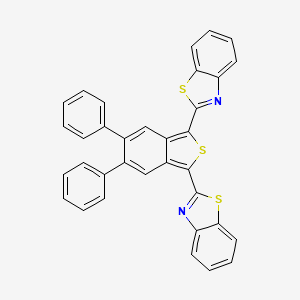
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
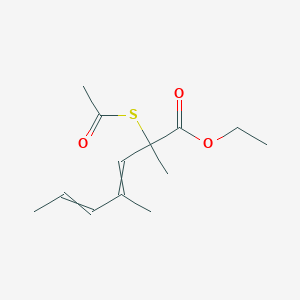

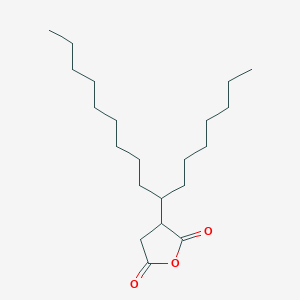
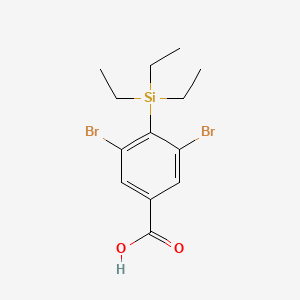
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)

![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
